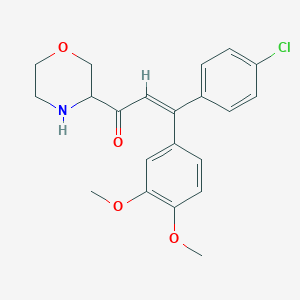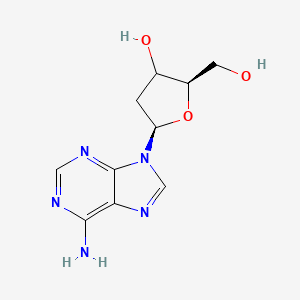
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is a complex organic compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes a benzonitrile group attached to a porphyrin core substituted with pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, followed by oxidation.
Substitution with Pyridine Rings: The porphyrin core is then subjected to a substitution reaction with pyridine rings under controlled conditions.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzonitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the porphyrin core, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential role in mimicking biological processes such as oxygen transport and electron transfer.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of 4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile involves its ability to coordinate with metal ions and participate in redox reactions. The porphyrin core can interact with various molecular targets, including enzymes and receptors, through its metal-binding sites. This interaction can modulate biological pathways and processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)porphyrin: Similar in structure but lacks the benzonitrile group.
4-(10,15,20-Triphenyl-21H,23H-porphin-5-yl)benzenamine: Contains phenyl groups instead of pyridine rings.
Uniqueness
4-(10,15,20-Tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile is unique due to the presence of both pyridine rings and a benzonitrile group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C42H26N8 |
|---|---|
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
4-(10,15,20-tripyridin-4-yl-21,23-dihydroporphyrin-5-yl)benzonitrile |
InChI |
InChI=1S/C42H26N8/c43-25-26-1-3-27(4-2-26)39-31-5-7-33(47-31)40(28-13-19-44-20-14-28)35-9-11-37(49-35)42(30-17-23-46-24-18-30)38-12-10-36(50-38)41(29-15-21-45-22-16-29)34-8-6-32(39)48-34/h1-24,47,50H |
InChI-Schlüssel |
HEGNJROTLGSNFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=NC=C8)C=C4)C9=CC=NC=C9)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


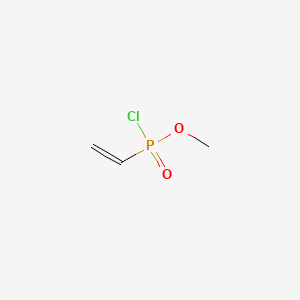
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
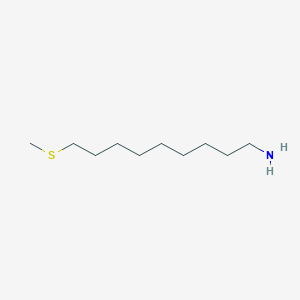
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)

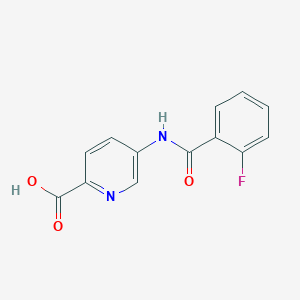
![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)
